Isothymusin

Overview

Description

Isoneorautenol is a naturally occurring pterocarpan, a type of isoflavonoid, known for its antifungal properties. It is primarily found in the leguminous plant species such as Sophora prostrata and Calopogonium mucunoides . The compound has a complex tetracyclic structure consisting of benzofuran and benzopyran rings, which contribute to its biological activity .

Mechanism of Action

Target of Action

Isothymusin, a potent anti-oxidant agent, primarily targets enzymes associated with the promotion stage of cancer, including cycloxygenase-2 and lipoxygenase-5 . These enzymes play a crucial role in the proliferation of cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the proliferation of various cancer cell lines . Additionally, it also inhibits the activity of proliferation markers like cathepsin-D , dihydrofolate reductase , hyaluronidase , and ornithine-decarboxylase .

Biochemical Pathways

This compound affects several biochemical pathways involved in cancer progression. By inhibiting key enzymes and proliferation markers, it disrupts the pathways that promote cancer cell growth . The downstream effects of these disruptions include a reduction in the proliferation of leukemia, colon, skin, and breast cancer cell lines .

Pharmacokinetics

In silico studies support the in vitro enzyme inhibition assays outcome

Result of Action

This compound shows radical scavenging activities and anti-proliferative activities in cancer cell lines . It affects the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50%, but moderately affects prostate, kidney, lung, hepatic, and breast adenocarcinoma (up to 48%) .

Biochemical Analysis

Cellular Effects

Isothymusin has shown potential as an inhibitor of cancer cell proliferation . It has been found to affect the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50% . The compound exerts its effects by interacting with various cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit enzymes associated with the promotion stage of cancer, including cycloxygenase-2 and lipoxygenase-5 . Additionally, it also inhibits the activity of proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoneorautenol can be synthesized through various chemical reactions involving the formation of its tetracyclic structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran and benzopyran rings . The reaction conditions typically include the use of catalysts such as mineral acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of isoneorautenol involves the extraction and purification from plant sources. The leaves of Calopogonium mucunoides, when inoculated with certain fungi, produce isoneorautenol as a phytoalexin . The compound is then isolated using chromatographic techniques and further purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Isoneorautenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert isoneorautenol to its corresponding dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoneorautenol, which may exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

1. Antiproliferative Activity

Isothymusin has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it inhibits the proliferation of leukemia, colon, skin, and breast cancer cells by over 50%. Its effects on prostate, kidney, lung, hepatic, and breast adenocarcinoma cells were moderate, with inhibition rates up to 48% .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves:

- Redox Activity : It scavenges free radicals such as DPPH and nitric oxide and demonstrates moderate ferric reducing potential .

- Enzyme Inhibition : this compound inhibits several enzymes associated with cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), as well as proliferation markers like cathepsin-D and dihydrofolate reductase .

- Targeting Metastasis : Computational studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR), a key player in metastasis in oral squamous cell carcinoma (OSCC) .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile. It is classified as a non-skin irritant with moderate ocular irritancy. In vitro Ames tests confirm its non-mutagenic nature . This suggests that this compound could be a promising candidate for further development into therapeutic agents with reduced side effects compared to conventional chemotherapeutics.

Comparative Efficacy

Comparison with Similar Compounds

Similar Compounds

Neorautenol: Another pterocarpan with similar antifungal properties.

Uniqueness of Isoneorautenol

Isoneorautenol is unique due to its specific structural features, such as the presence of dimethylpyrano groups, which contribute to its potent antifungal activity . Its ability to be synthesized both naturally and chemically makes it a versatile compound for various applications .

Biological Activity

Isothymusin is a dimethoxy, trihydroxy flavone predominantly found in plants such as Ocimum sanctum (holy basil) and Limnophila geoffrayi. This compound has garnered attention for its potential anticancer properties, supported by various studies demonstrating its biological activities, particularly in inhibiting cancer cell proliferation and exhibiting antioxidant effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

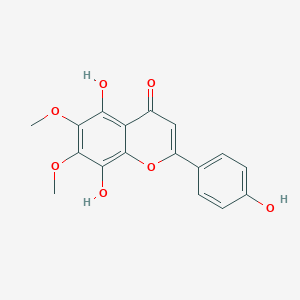

Chemical Structure and Properties

This compound's chemical structure includes three hydroxyl groups and two methoxy groups, contributing to its biological activity. Its molecular formula is CHO, and it has a molecular weight of 288.29 g/mol. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's capacity to inhibit the proliferation of various cancer cell lines. The following table summarizes the effects of this compound on different cancer types:

| Cancer Type | Cell Line | Inhibition (%) | Method Used |

|---|---|---|---|

| Leukemia | HL-60 | >50% | MTT Assay |

| Colon Cancer | HCT-116 | >50% | Neutral Red Uptake |

| Skin Cancer | A431 | >50% | Sulforhodamine-B Assay |

| Breast Cancer | MCF-7 | >50% | MTT Assay |

| Prostate Cancer | LNCaP | 48% | MTT Assay |

| Kidney Cancer | 786-O | 48% | MTT Assay |

| Lung Cancer | A549 | 48% | MTT Assay |

This compound demonstrated significant antiproliferative effects, particularly against leukemia, colon, skin, and breast cancer cell lines, where it inhibited proliferation by more than 50%. In contrast, its effects were moderate against prostate, kidney, lung, and hepatic adenocarcinoma cell lines (up to 48%) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : this compound inhibits key enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5). These enzymes are crucial in inflammatory processes that can lead to tumor growth .

- Proliferation Markers : It also affects proliferation markers such as cathepsin D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, further contributing to its antiproliferative properties .

- Antioxidant Activity : this compound exhibits radical scavenging activity against DPPH and nitric oxide radicals. Its moderate ferric reducing potential indicates a capacity to mitigate oxidative stress within cells .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile:

- Non-Mutagenic : Results from the Ames test confirmed that this compound does not induce mutations .

- Irritancy : It was classified as a non-skin irritant with moderate ocular irritancy .

Case Studies

Several case studies have explored the therapeutic potential of this compound within broader research contexts:

- Case Study on Anticancer Properties : A study involving Ocimum sanctum extracts demonstrated significant reductions in tumor size in animal models when treated with this compound-rich extracts. The study highlighted the compound's role in modulating immune responses alongside its direct anticancer effects .

- Clinical Implications : Research conducted by Nashville Biosciences showcased how compounds like this compound can be integrated into drug discovery pipelines for developing targeted therapies against specific cancer types .

Properties

CAS No. |

98755-25-0 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |

InChI Key |

WTKJOOHYNMPGLE-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

Appearance |

Yellow powder |

Synonyms |

6,7-dimethoxy-5,8,4'-trihydroxyflavone isothymusin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?

A1: this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that this compound inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, this compound targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].

Q2: What is the structural characterization of this compound?

A2: this compound is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing this compound, such as Ocimum sanctum [].

Q3: Has this compound demonstrated activity against specific proteins relevant to disease models?

A3: Yes, computational studies have explored the potential of this compound as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that this compound exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes this compound as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.

Q4: What is the potential of this compound as a multi-targeted therapeutic agent?

A4: this compound has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].

Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for this compound?

A5: this compound has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].

Q6: Has the structure-activity relationship (SAR) of this compound been investigated, and what are the implications for its activity?

A6: While the provided research doesn't delve into detailed SAR studies on this compound, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of this compound to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.

Q7: What do in vitro studies reveal about this compound's impact on cancer cell viability and redox status?

A8: this compound exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.

Q8: Are there any known sources of this compound in nature?

A10: this compound is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of this compound.

Q9: What analytical techniques are typically employed to characterize and quantify this compound?

A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound in plant extracts or biological samples []. This technique enables the separation and detection of this compound based on its mass-to-charge ratio, providing valuable information about its presence and concentration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.